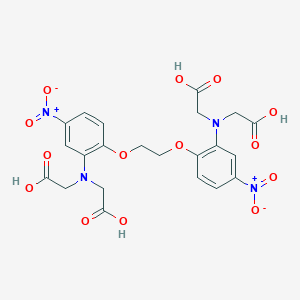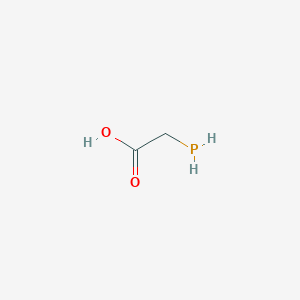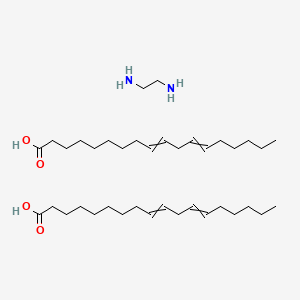
3-Bromo-4-hydroxy-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C7H3BrINO It is a derivative of benzonitrile, featuring bromine, iodine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-iodobenzonitrile typically involves the bromination and iodination of a hydroxybenzonitrile precursor. One common method includes the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) or an iodinating reagent like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-hydroxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogens with other nucleophiles.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce new electrophiles to the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the hydroxyl group to a carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-hydroxy-5-iodobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-hydroxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The compound’s halogen atoms and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-5-iodobenzonitrile:
3-Iodo-4-hydroxybenzonitrile: Similar structure but with different halogen substitution, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-4-hydroxy-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for more versatile applications in synthesis and research compared to its mono-halogenated counterparts.
Propiedades
| 3336-26-3 | |
Fórmula molecular |
C7H3BrINO |
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
3-bromo-4-hydroxy-5-iodobenzonitrile |
InChI |
InChI=1S/C7H3BrINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H |
Clave InChI |
WLQYCVYQRFCPSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)


![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)





